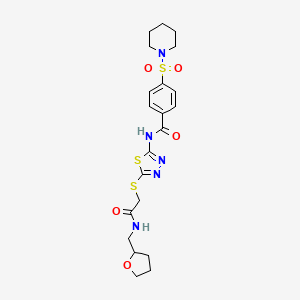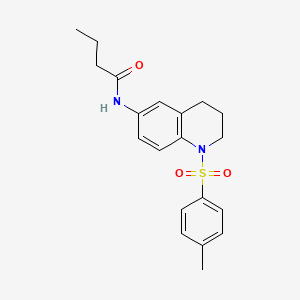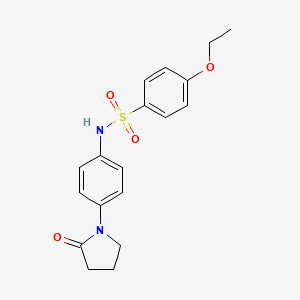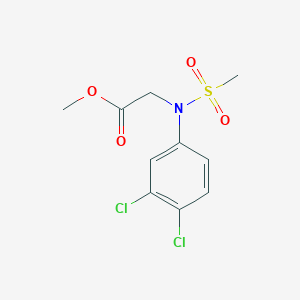![molecular formula C7H6FNO B2468939 6-fluoro-2H,3H-furo[2,3-b]pyridine CAS No. 2470438-70-9](/img/structure/B2468939.png)
6-fluoro-2H,3H-furo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. The presence of a fluorine atom at the 6th position of the pyridine ring adds unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2H,3H-furo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-catalytic protocol involving gold, palladium, and phosphoric acid can be employed to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives with good yields and selectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-2H,3H-furo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted furo[2,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2H,3H-furo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer activity and other pharmacological properties. It serves as a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Biological Research: Researchers investigate the biological effects of this compound on various cell lines and organisms to understand its mechanism of action and potential therapeutic benefits.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 6-fluoro-2H,3H-furo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
6-fluoro-2H,3H-furo[2,3-b]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Lacks the fluorine atom at the 6th position, which may result in different chemical and biological properties.
Furo[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern, leading to distinct reactivity and applications.
Pyrrolo[2,3-b]pyridine:
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to its non-fluorinated counterparts.
Eigenschaften
IUPAC Name |
6-fluoro-2,3-dihydrofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBOAZBOXKZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)

![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2468866.png)
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)
![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

